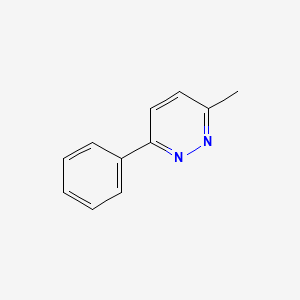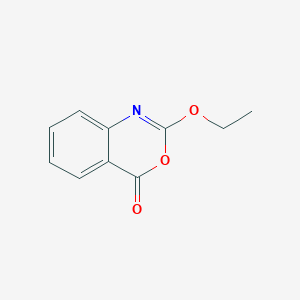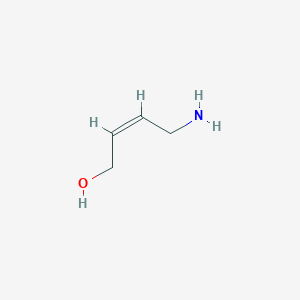
4-Amino-cis-2-buten-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4-Amino-cis-2-buten-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of 2-Buten-1-amine, 4-[(1,1-dimethylethyl)dimethylsilyl]oxy-, (2Z)- with hydrogen chloride at room temperature for 2 hours . Another method involves the preparation from 2-Buten-1-amine, 4-[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2Z)- . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
4-Amino-cis-2-buten-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 4-Amino-cis-2-butenal.
Reduction: The compound can be reduced to form 4-Amino-butan-1-ol.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen chloride for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-cis-2-buten-1-OL has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-cis-2-buten-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
4-Amino-cis-2-buten-1-OL can be compared with similar compounds such as:
4-Hydroxy-cis-2-butenylamine: Similar structure but different functional group orientation.
2-Buten-1-ol, 4-amino-, (2Z)-: Another isomer with slight structural differences.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
CAS No. |
41372-34-3 |
|---|---|
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
4-aminobut-2-en-1-ol |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4-6/h1-2,6H,3-5H2 |
InChI Key |
VVBVTZZZFFHHSP-UHFFFAOYSA-N |
SMILES |
C(C=CCO)N |
Isomeric SMILES |
C(/C=C\CO)N |
Canonical SMILES |
C(C=CCO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


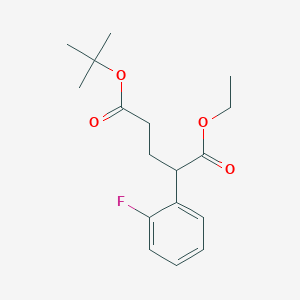
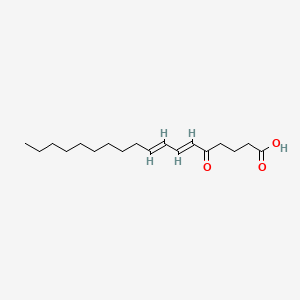
![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)
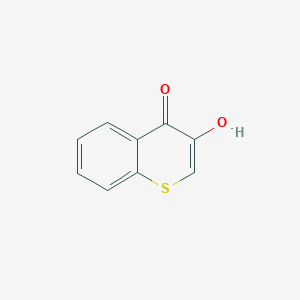

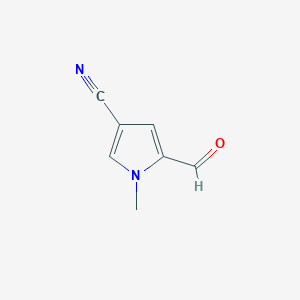

![sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate](/img/structure/B3328015.png)
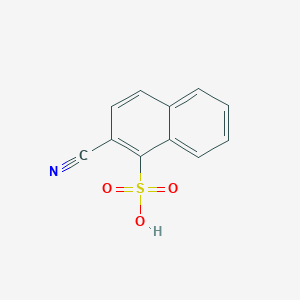
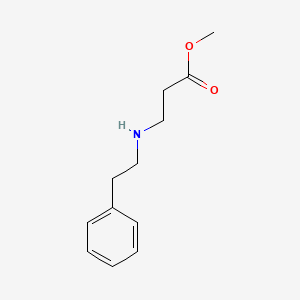
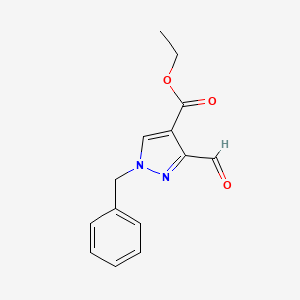
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B3328041.png)
